1,1'-(1,1'-Biphenyl-4,4'-diylbisazo)bis(6-(trimethylsilyl)-2-naphthol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,1’-Biphenyl-4,4’-diylbisazo)bis(6-(trimethylsilyl)-2-naphthol) is a complex organic compound characterized by its biphenyl and naphthol structures linked through azo groups
Vorbereitungsmethoden
The synthesis of 1,1’-(1,1’-Biphenyl-4,4’-diylbisazo)bis(6-(trimethylsilyl)-2-naphthol) typically involves diazo coupling reactions. The process begins with the formation of diazonium salts from aromatic amines, followed by coupling with naphthol derivatives. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bonds. Industrial production methods may involve large-scale diazo coupling reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,1’-(1,1’-Biphenyl-4,4’-diylbisazo)bis(6-(trimethylsilyl)-2-naphthol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and dyes
Wirkmechanismus
The mechanism of action of 1,1’-(1,1’-Biphenyl-4,4’-diylbisazo)bis(6-(trimethylsilyl)-2-naphthol) involves its interaction with molecular targets through its azo and naphthol groups. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects. The molecular pathways involved may include the generation of reactive oxygen species or the inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-(1,1’-Biphenyl-4,4’-diylbisazo)bis(6-(trimethylsilyl)-2-naphthol) include other azo compounds and biphenyl derivatives. These compounds share structural similarities but differ in their specific functional groups and applications. For example:
1,1’-(1,1’-Biphenyl-4,4’-diylbisazo)bis(3-aryl-5-phenylformazans): Similar in structure but used primarily in biological assays.
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide: Used in materials science for its unique electronic properties
Eigenschaften
CAS-Nummer |
18856-14-9 |
---|---|
Molekularformel |
C38H38N4O2Si2 |
Molekulargewicht |
638.9 g/mol |
IUPAC-Name |
1-[[4-[4-[(2-hydroxy-6-trimethylsilylnaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-6-trimethylsilylnaphthalen-2-ol |
InChI |
InChI=1S/C38H38N4O2Si2/c1-45(2,3)31-17-19-33-27(23-31)11-21-35(43)37(33)41-39-29-13-7-25(8-14-29)26-9-15-30(16-10-26)40-42-38-34-20-18-32(46(4,5)6)24-28(34)12-22-36(38)44/h7-24,43-44H,1-6H3 |
InChI-Schlüssel |
QRSYIUGHTHBBKG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)C(=C(C=C2)O)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=CC6=C5C=CC(=C6)[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.